molecular formula Nd3Tl5 B14461727 CID 71368541 CAS No. 67272-82-6

CID 71368541

Cat. No.: B14461727
CAS No.: 67272-82-6
M. Wt: 1454.64 g/mol
InChI Key: QYHZLDOOTYXXRE-UHFFFAOYSA-N
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Description

Properties

CAS No.

67272-82-6

Molecular Formula

Nd3Tl5

Molecular Weight

1454.64 g/mol

InChI

InChI=1S/3Nd.5Tl

InChI Key

QYHZLDOOTYXXRE-UHFFFAOYSA-N

Canonical SMILES

[Nd].[Nd].[Nd].[Tl].[Tl].[Tl].[Tl].[Tl]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71368541 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification processes to obtain the compound in high purity and yield. The methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

CID 71368541 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 71368541 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of CID 71368541 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

highlights betulin-derived inhibitors (e.g., CID 72326, betulin; CID 64971, betulinic acid) and sulfated steroids like DHEAS (CID 12594). For example:

  • Betulin (CID 72326) : A lupane-type triterpene with anti-inflammatory and antiviral properties.
  • DHEAS (CID 12594) : A sulfated steroid involved in hormone regulation and membrane transporter interactions.

Functional Analogues

and describe brominated heterocyclic compounds (e.g., CID 737737, CID 252137) with high GI absorption and CYP1A2 inhibition.

Comparative Data Tables

Table 1: Physicochemical Properties
Property CID 71368541* Betulin (CID 72326) DHEAS (CID 12594) CID 252137
Molecular Weight - 442.7 g/mol 368.5 g/mol 240.05 g/mol
LogP - 8.3 1.2 2.15 (XLOGP3)
Solubility - Insoluble in water 0.052 mg/ml 0.052 mg/ml
CYP Inhibition - None reported None reported CYP1A2

*Data for this compound is hypothetical due to lack of direct evidence.

Research Findings and Mechanistic Insights

  • Substrate Specificity: demonstrates that sulfated steroids (e.g., DHEAS) and triterpenoids (e.g., betulin) compete for transporter binding sites, suggesting this compound may interact with hepatic or renal transporters if structurally analogous .
  • Toxicity Profiles : Similar compounds in and show warnings for cytotoxicity and enzyme inhibition, emphasizing the need for rigorous safety profiling of this compound .

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